molecular formula C9H13NO3S B13869266 N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide

N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide

Cat. No.: B13869266
M. Wt: 215.27 g/mol
InChI Key: MXNPXXSDEGWNQG-UHFFFAOYSA-N
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Description

N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound has a molecular formula of C9H13NO3S and a molecular weight of 215.27 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of methanesulfonyl chloride with 4-(2-hydroxyethyl)aniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:

CH3SO2Cl+C8H9NOC9H13NO3S+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_8\text{H}_9\text{NO} \rightarrow \text{C}_9\text{H}_{13}\text{NO}_3\text{S} + \text{HCl} CH3​SO2​Cl+C8​H9​NO→C9​H13​NO3​S+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The hydroxyl group may also play a role in binding to target proteins, enhancing the compound’s efficacy .

Comparison with Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.

Comparison: N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide is unique due to the presence of the hydroxyethyl group, which can enhance its solubility and reactivity compared to simpler sulfonamides like methanesulfonamide. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-14(12,13)10-9-4-2-8(3-5-9)6-7-11/h2-5,10-11H,6-7H2,1H3

InChI Key

MXNPXXSDEGWNQG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCO

Origin of Product

United States

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